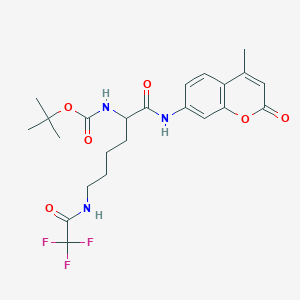

Boc-DL-Lys(Tfa)-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-DL-Lys(Tfa)-AMC: est un composé synthétique utilisé principalement dans la recherche biochimique et en biologie moléculaire. Il s'agit d'un dérivé de la lysine, un acide aminé essentiel, et est souvent utilisé dans la synthèse peptidique et comme substrat dans les dosages enzymatiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de Boc-DL-Lys(Tfa)-AMC implique généralement la protection du groupe amino de la lysine avec un groupe tert-butoxycarbonyle (Boc) et la trifluoroacétylation du groupe amino epsilon. La dernière étape implique un couplage avec la 7-amino-4-méthylcoumarine (AMC). Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et de catalyseurs tels que le dicyclohexylcarbodiimide (DCC).

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés est courante dans les milieux industriels pour rationaliser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions: Boc-DL-Lys(Tfa)-AMC subit plusieurs types de réactions chimiques, notamment:

Hydrolyse: Les groupes protecteurs Boc et trifluoroacétyle peuvent être éliminés en milieu acide.

Substitution: Les groupes amino peuvent participer à des réactions de substitution nucléophile.

Réactions de couplage: Le composé peut être couplé à d'autres acides aminés ou peptides à l'aide d'agents de couplage tels que le DCC.

Réactifs et conditions courants:

Hydrolyse: L'acide trifluoroacétique (TFA) est couramment utilisé pour la déprotection.

Substitution: Des réactifs tels que la N-hydroxysuccinimide (NHS) et le DCC sont utilisés pour les réactions de couplage.

Principaux produits: Les principaux produits formés comprennent les dérivés de lysine déprotégés et les peptides couplés.

Applications de la recherche scientifique

Chimie: this compound est utilisé dans la synthèse peptidique en tant que dérivé de lysine protégé. Il est également utilisé dans l'étude de la cinétique et des mécanismes enzymatiques.

Biologie: En recherche biologique, this compound sert de substrat aux protéases, permettant l'étude de l'activité enzymatique et de la spécificité.

Médecine: Le composé est utilisé dans le développement d'inhibiteurs enzymatiques et dans la recherche sur la découverte de médicaments.

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans la synthèse de médicaments à base de peptides et dans les analyses de contrôle qualité.

Mécanisme d'action

This compound exerce ses effets principalement par son rôle de substrat dans les réactions enzymatiques. Le composé est clivé par les protéases, libérant la 7-amino-4-méthylcoumarine, qui peut être détectée par fluorométrie. Cela permet de mesurer l'activité enzymatique et d'étudier la cinétique enzymatique.

Applications De Recherche Scientifique

Chemistry: Boc-DL-Lys(Tfa)-AMC is used in peptide synthesis as a protected lysine derivative. It is also employed in the study of enzyme kinetics and mechanisms.

Biology: In biological research, this compound serves as a substrate for proteases, allowing the study of enzyme activity and specificity.

Medicine: The compound is used in the development of enzyme inhibitors and in drug discovery research.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and in quality control assays.

Mécanisme D'action

Boc-DL-Lys(Tfa)-AMC exerts its effects primarily through its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows for the measurement of enzyme activity and the study of enzyme kinetics.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Boc-DL-Lys(Boc)-OH

- Boc-DL-Lys(Z)-OH

- Boc-DL-Lys(Tfa)-OH

Comparaison: Boc-DL-Lys(Tfa)-AMC est unique en raison de son couplage avec la 7-amino-4-méthylcoumarine, qui fournit une lecture fluorescente dans les dosages enzymatiques. Cela le rend particulièrement utile dans le criblage à haut débit et les études d'activité enzymatique, le distinguant des autres dérivés de la lysine qui ne présentent pas cette caractéristique.

Propriétés

IUPAC Name |

tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.